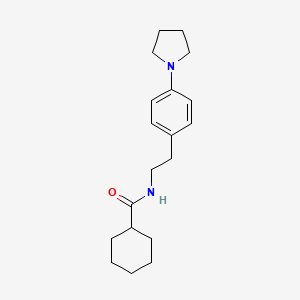

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c22-19(17-6-2-1-3-7-17)20-13-12-16-8-10-18(11-9-16)21-14-4-5-15-21/h8-11,17H,1-7,12-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIFCXZNMKBDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Attachment of the Phenethyl Group: The phenethyl group is introduced via nucleophilic substitution reactions.

Formation of the Cyclohexanecarboxamide Moiety: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenethyl group are key structural features that enable the compound to bind to target proteins and modulate their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several cyclohexanecarboxamide derivatives, primarily used as 5-HT1A receptor ligands. Below is a detailed comparison based on receptor binding, metabolic stability, and imaging applications:

Table 1: Key Properties of N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide and Analogs

Structural and Functional Analysis

Core Modifications: The target compound’s pyrrolidin-1-ylphenethyl group distinguishes it from analogs like 18F-FCWAY and WAY-100635, which feature methoxyphenylpiperazine moieties. Pyrrolidine’s smaller ring size (5-membered vs.

Receptor Binding and Selectivity: 18F-Mefway and 18F-FCWAY exhibit sub-nanomolar affinity for 5-HT1A receptors, critical for in vivo quantification in humans . WAY-100635 derivatives with iodinated bridgeheads show improved selectivity and in vivo stability compared to non-iodinated versions, highlighting the importance of halogenation for SPECT imaging .

Metabolic Stability :

- 18F-FCWAY undergoes rapid defluorination in vivo, limiting its utility in prolonged imaging sessions. In contrast, 18F-Mefway’s fluoromethyl group confers slower metabolism, making it superior for clinical PET studies .

- The absence of labile groups (e.g., fluorine or iodine) in the target compound may result in unpredictable metabolic profiles, necessitating further studies.

Imaging Applications :

- While 18F-Mefway and 18F-FCWAY are PET tracers, iodinated WAY-100635 analogs are SPECT ligands. The target compound lacks radiolabeling groups but could be modified for optical or MR imaging .

Research Findings and Limitations

- 18F-Mefway vs. 18F-FCWAY: Clinical studies show 18F-Mefway’s higher metabolic stability and lower nonspecific binding, making it preferable for quantifying 5-HT1A receptors in anxiety and depression .

- WAY-100635 Derivatives : Iodination at the cyclohexane bridgehead improves in vivo stability and reduces off-target binding, as demonstrated in rat models .

Biological Activity

N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide, also known as a selective agonist for the 5-HT1A receptor, has garnered attention in pharmacological research due to its significant biological activity. This compound is characterized by its unique structure, which includes a pyrrolidine moiety and a cyclohexanecarboxamide backbone, contributing to its interaction with various biological targets.

- Chemical Formula : CHNO

- Molecular Weight : 290.42 g/mol

- CAS Number : 952992-90-4

The compound's structure allows it to engage effectively with neurotransmitter receptors, particularly the serotonin receptor family.

This compound acts primarily as an agonist at the 5-HT1A receptor , which is implicated in various neurological processes including mood regulation, anxiety, and cognition. The selectivity of this compound is notable, as it exhibits minimal activity against other receptors such as D2 and 5-HT2, making it a promising candidate for therapeutic applications in psychiatric disorders.

Key Findings from Research

- Agonistic Activity : The compound demonstrates potent agonistic activity for the 5-HT1A receptor with a Ki value of approximately 0.49 nmol/L, indicating high affinity for this target .

- Selectivity Profile : It shows significantly lower affinity for D2 receptors (IC50 > 1000 nmol/L) and moderate affinity for 5-HT2 receptors (Ki = 240 nmol/L), suggesting a favorable selectivity profile for targeting serotonergic pathways .

- Potential Therapeutic Applications : Given its action on serotonin receptors, this compound may have implications in treating anxiety disorders, depression, and possibly schizophrenia.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Receptor Target | 5-HT1A receptor |

| Agonistic Potency | Ki = 0.49 nmol/L |

| D2 Receptor Affinity | IC50 > 1000 nmol/L |

| 5-HT2 Receptor Affinity | Ki = 240 nmol/L |

| Therapeutic Potential | Anxiety disorders, depression, schizophrenia |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

- Animal Models : In rodent models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

- In Vitro Studies : Cell-based assays demonstrated that treatment with this compound led to increased neuronal firing rates in serotonergic neurons, indicating enhanced serotonergic transmission.

- Comparative Analysis : When compared to other known 5-HT1A agonists, this compound exhibited superior selectivity and potency, making it a candidate for further development in pharmacotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.